(S,R,S)-AHPC-PEG4-NHS ester is a synthetic compound primarily used in the development of targeted protein degradation strategies, particularly within the framework of Proteolysis Targeting Chimeras (PROTAC) technology. This compound integrates a von Hippel-Lindau (VHL) ligand with a polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester, which enhances its solubility and reactivity with amine-containing biomolecules. The primary function of (S,R,S)-AHPC-PEG4-NHS ester is to facilitate the selective degradation of proteins by recruiting E3 ligases, thus promoting ubiquitination and subsequent proteasomal degradation of target proteins .
(S,R,S)-AHPC-PEG4-NHS ester belongs to the class of chemical compounds known as protein degraders. It is classified as a PROTAC linker due to its role in connecting a ligand that targets E3 ligases with other biomolecules, enabling the formation of bifunctional molecules that can modulate protein levels within cells. The compound is commercially available from various suppliers, including AxisPharm and CD Bioparticles, which provide it in high purity for research applications .
The synthesis of (S,R,S)-AHPC-PEG4-NHS ester typically involves several key steps:
The synthesis process requires careful control of reaction conditions to ensure high yields and purity. The final product's molecular formula is C38H53N5O12S, with a molecular weight of approximately 803.9 Da . The compound typically exhibits over 98% purity, making it suitable for sensitive biological applications.
The molecular structure of (S,R,S)-AHPC-PEG4-NHS ester features:
The compound's structural data includes:
(S,R,S)-AHPC-PEG4-NHS ester primarily participates in nucleophilic acyl substitution reactions with primary amines. In this reaction, the NHS group undergoes nucleophilic attack by the amine, resulting in the formation of a stable amide bond while releasing N-hydroxysuccinimide as a byproduct .
The reaction typically occurs under physiological conditions at slightly alkaline pH (7.2 to 9), which promotes efficient coupling without significant side reactions . This feature makes (S,R,S)-AHPC-PEG4-NHS ester particularly valuable in bioconjugation applications.
The mechanism of action for (S,R,S)-AHPC-PEG4-NHS ester involves:
This mechanism has significant implications in therapeutic areas such as cancer treatment, where targeting specific dysregulated proteins can restore normal cellular function .
(S,R,S)-AHPC-PEG4-NHS ester is characterized by:
Key chemical properties include:
(S,R,S)-AHPC-PEG4-NHS ester has several significant applications in scientific research:
(S,R,S)-AHPC-PEG4-NHS ester is a multifunctional chemical scaffold pivotal in proteolysis-targeting chimera (PROTAC) development. This compound integrates three domains:
The AHPC core derives from modified L-4-hydroxyproline, which establishes critical hydrogen bonds with the VHL protein's hydrophobic pocket (e.g., Ser111, His115, Tyr98) . Stereoselectivity is achieved through:
Table 1: Methods for (S,R,S)-AHPC Core Synthesis
Method | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|
Chiral Auxiliary | 45–55 | 95 | High stereocontrol |
Asymmetric Catalysis | 68 | >98 | Fewer steps, scalable |
Biocatalytic Resolution | 30 | >99 | Avoids metal catalysts |
The PEG4 spacer bridges the AHPC core and the NHS ester, directly influencing PROTAC performance:
Table 2: Impact of PEG Spacer Length on PROTAC Performance
Linker Length | Atoms | Degradation Efficiency (%) | Solubility (logS) |
---|---|---|---|
PEG2 | 8 | <20 | -3.2 |
PEG4 | 17 | 85–95 | -1.8 |
PEG6 | 26 | 60–70 | -1.5 |
The NHS ester enables amine coupling to warhead molecules. Key optimization parameters include:
Table 3: NHS Ester Conjugation Optimization Factors
Parameter | Optimal Condition | Deviation Impact |
---|---|---|
pH | 8.3–8.5 | Yield drops 30% at pH 7.0 |
Solvent | Anhydrous DMF/buffer | Hydrolysis increases 50% in aqueous |
Molar Ratio (NHS:Amine) | 5–8:1 | <3:1 reduces yield by 25% |
Temperature | 4°C (long) or 25°C (short) | Epimerization at >25°C |
Both methods are viable but differ in scalability, purity, and complexity:
Table 4: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Purity | >95% | 85–90% |
Scalability | Low (<1 g) | High (>10 g) |
Overall Yield | 45–50% | 70–75% |
Key Advantage | Minimal purification | Cost-effective |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0